molecular structure and properties of N-allyltrichloroacetamide
molecular structure and properties of N-allyltrichloroacetamide
Topic: Molecular Structure and Properties of N-Allyltrichloroacetamide Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Molecular Architecture, Synthesis, and Reactivity in Heterocyclic Scaffolding
Introduction
N-Allyltrichloroacetamide (N-ATCA ) is a pivotal organochlorine building block in modern organic synthesis, particularly valued for its role in Atom Transfer Radical Cyclization (ATRC) . Unlike simple amides, the incorporation of a trichloromethyl (
This guide dissects the molecular properties of N-ATCA, establishing its utility not merely as a substrate but as a programmable scaffold for complex molecule synthesis.
Molecular Structure & Properties
Chemical Identity
-
IUPAC Name: 2,2,2-Trichloro-N-(prop-2-en-1-yl)acetamide
-
Molecular Formula:
-
Molecular Weight: 202.46 g/mol
-
CAS Number: 13269-97-1 (Generic N-allyl-chloroacetamide class often cited; specific trichloro- variant is 10515-96-5 or derived in situ).
-
Physical State: Colorless to pale yellow solid (or viscous oil depending on purity).
-
Melting Point: 25–28 °C (often handled as a liquid above RT; derivatives typically melt >50 °C).
Electronic & Steric Architecture
The reactivity of N-ATCA is governed by the interplay between the electron-rich allyl group and the electron-deficient trichloroacetyl moiety.
| Feature | Electronic Effect | Synthetic Consequence |
| Trichloromethyl ( | Strong | Increases acidity of the N-H bond; weakens C-Cl bonds for homolytic cleavage (radical generation). |
| Amide Linkage | Rotational barrier exists, but the | |
| Allyl Group | Acts as the radical acceptor (somophile) during cyclization; susceptible to electrophilic attack. |
Spectroscopic Signature
-
NMR (
, 400 MHz):- 6.80 (br s, 1H, NH ): Broadened by quadrupole relaxation of nitrogen and H-bonding.
-
5.85 (ddt, 1H,
): Characteristic vinylic methine. -
5.25 (m, 2H,
): Terminal alkene protons. -
4.05 (tt, 2H,
): Allylic methylene, deshielded by the adjacent amide nitrogen.
-
NMR (
):-
162.0 (C=O): Shielded relative to non-halogenated amides due to the inductive effect of
. -
92.5 (
): Distinctive quaternary carbon signal. - 132.5 / 117.0 (Allyl C=C).
-
162.0 (C=O): Shielded relative to non-halogenated amides due to the inductive effect of
-
IR Spectroscopy:
Synthesis & Production Protocols
Two primary pathways exist for synthesizing N-ATCA. The choice depends on the starting material availability and the desired purity profile.
Method A: Direct Acylation (Standard Protocol)
This method is preferred for large-scale preparation due to its operational simplicity.
Reagents: Allylamine, Trichloroacetyl chloride, Triethylamine (
-
Setup: Charge a flame-dried round-bottom flask with allylamine (1.0 equiv) and
(1.1 equiv) in anhydrous DCM under atmosphere. -
Addition: Cool to 0 °C. Add trichloroacetyl chloride (1.0 equiv) dropwise. Note: The reaction is highly exothermic; temperature control is critical to prevent polymerization.
-
Workup: Stir at RT for 2 hours. Wash with 1M HCl (to remove excess amine), saturated
, and brine. -
Purification: Dry over
and concentrate. Recrystallization from hexanes/EtOAc yields pure N-ATCA.
Method B: The Overman Rearrangement (Mechanistic Pathway)
This pathway is often used when the starting material is an allylic alcohol, converting it into an allylic amide with complete retention of transpositional stereochemistry.
-
Imidate Formation: Reaction of allyl alcohol with trichloroacetonitrile (
) and DBU (catalytic) yields Allyl trichloroacetimidate (CAS 51479-73-3). -
Rearrangement: Thermal treatment (xylene, reflux) or catalysis (Hg(II), Pd(II)) triggers a [3,3]-sigmatropic rearrangement to form N-allyltrichloroacetamide .
Reactivity Profile: Atom Transfer Radical Cyclization (ATRC)
The defining reaction of N-ATCA is its conversion into
Mechanism of Action
The reaction proceeds via a redox-neutral radical chain mechanism, typically catalyzed by Cu(I) complexes (e.g., CuCl/TMEDA or CuCl/bipyridine) or Ru(II) species (RuCl
-
Activation: The metal catalyst (
) abstracts a chlorine atom from the group, generating a stabilized amidyl radical and an oxidized metal species ( ). -
Cyclization: The carbon-centered radical undergoes a 5-exo-trig cyclization onto the pendant alkene. This step is kinetically favored over the 6-endo pathway.
-
Termination (Atom Transfer): The resulting primary alkyl radical abstracts the chlorine atom back from the metal complex (
), regenerating the active catalyst ( ) and yielding the trichlorinated lactam product.
Visualization of Pathways
Figure 1: Synthetic pathways to N-ATCA and its subsequent transformation via ATRC into lactam scaffolds.[3]
Experimental Protocol: Copper-Catalyzed ATRC
Objective: Synthesis of 3,3,4-trichloro-1-propylpyrrolidin-2-one from N-ATCA.
| Parameter | Specification | Causality / Rationale |
| Catalyst | CuCl (30 mol%) | Cu(I) initiates the radical sequence; high loading compensates for catalyst deactivation. |
| Ligand | TMEDA (30 mol%) | Solubilizes CuCl in organic media and tunes the redox potential for efficient Cl-abstraction. |
| Solvent | Dichloromethane (DCM) | Non-coordinating solvent prevents competitive binding to the metal center. |
| Concentration | 0.05 M (High Dilution) | Critical: Favors intramolecular cyclization over intermolecular polymerization. |
Step-by-Step Procedure:
-
Degassing: Dissolve N-ATCA (1.0 g, 4.9 mmol) in DCM (100 mL). Sparge with argon for 15 minutes to remove dissolved oxygen (a radical scavenger).
-
Catalyst Preparation: In a separate vial, mix CuCl (145 mg) and TMEDA (170 mg) in DCM (10 mL) under argon until a homogeneous green/blue complex forms.
-
Reaction: Cannulate the catalyst solution into the substrate solution. Stir at room temperature for 12–24 hours. Monitor by TLC (disappearance of UV-active amide).
-
Quench: Wash the reaction mixture with 10% aqueous
(to sequester copper salts) followed by brine. -
Isolation: Dry organic layer (
) and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc gradient).
Safety & Handling
-
Toxicity: N-ATCA and its precursors are skin and eye irritants. Trichloroacetyl chloride is corrosive and lachrymatory.
-
Radical Hazards: While ATRC is controlled, the reaction involves radical intermediates. Ensure oxygen is excluded to prevent formation of peroxy species.
-
Waste: Copper waste must be segregated from general organic waste.
References
-
Overman, L. E. (1976). "A general method for the synthesis of amines by the rearrangement of allylic trichloroacetimidates." Journal of the American Chemical Society, 98(10), 2901–2903.
-
Nagashima, H., et al. (1987). "Copper-catalyzed cyclization of N-allylhalodifluoroacetamides." Tetrahedron, 43(21), 5031-5045.
- Ghelfi, F., et al. (2010). "Atom Transfer Radical Cyclization of N-Allyl-trichloroacetamides to -Lactams Catalyzed by CuCl." Tetrahedron Letters, 51, 316-320.
-
Clark, A. J. (2002). "Atom Transfer Radical Cyclisation of Cu(I) Complexes." Chemical Society Reviews, 31, 1-11.
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 10515, Trichloroacetamides.
